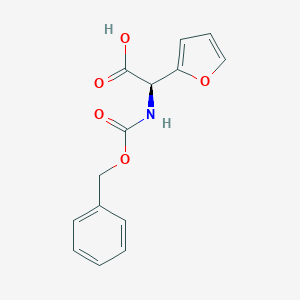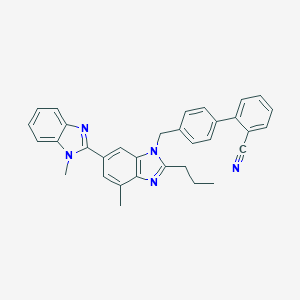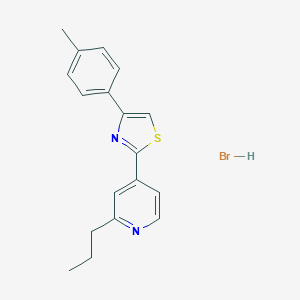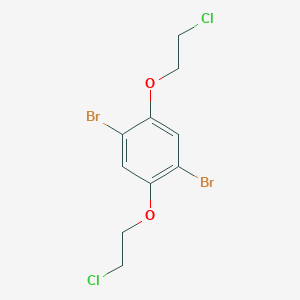
1,4-Dibromo-2,5-bis(2-chloroethoxy)benzene
Overview
Description
1,4-Dibromo-2,5-bis(2-chloroethoxy)benzene (DBBCEB) is an organic compound that has been studied for its potential use in a variety of scientific applications. It is a halogenated aromatic compound that is composed of two bromine and two chlorine atoms attached to a benzene ring. DBBCEB has a variety of unique properties that make it an attractive compound for experimentation and research.
Scientific Research Applications
1. Solid State Interactions and Molecular Packing
Research on derivatives of 1,4-dibromo-2,5-bis(phenylalkoxy)benzene reveals insights into molecular packing interactions. Variations in the structure, such as different alkyl chains, result in distinct packing patterns influenced by interactions like C–Br...π(arene), C–H...Br hydrogen bonds, and Br...Br interactions (Manfroni et al., 2021).
2. Chemical Synthesis and Crystal Structure Analysis
The synthesis and crystal structures of dibromo and disilyl benzene derivatives, including 1,2-Di(silyl)benzene and 1,4-Dibromo-2,5-di(silyl)benzene, have been studied. These structures provide insights into molecular conformations and potential electronic effects that influence reaction outcomes (Schröck et al., 1994).
3. Polymer Synthesis
1,4-Dibromo-2,5-bis(bromomethyl)benzene has been utilized as an initiator in atom transfer radical polymerization for creating polymers with high solubility in organic solvents. This demonstrates its application in developing novel polymer materials (Cianga & Yagcı, 2002).
4. Host-Guest Chemistry
Research on compounds like 1,2,4,5-bis-(1,4,7,10,13,16-hexaoxahexadecamethylene)benzene showcases their use in host-guest chemistry, exploring alkali metal cation complexation while preserving the π-electron system intact (Schlotter et al., 1994).
5. Electropolymerization and Conducting Polymers
Derivatives like 1,4-bis(pyrrol-2-yl)benzene undergo electropolymerization to form conducting polymers. These polymers are significant due to their stability and low oxidation potentials, which are crucial for applications in electronics (Sotzing et al., 1996).
6. Luminescence in Segmented Oligo-Polyphenylenevinylene Copolymers
Studies on segmented oligo-polyphenylenevinylene copolymers with hydrogen-bonding pendant chains, including compounds like E,E-2,5-bis[2-hydroxyethoxy]-1,4-bis[2-(3,4,5-trimethoxyphenyl-1,2-ethenediyl]benzene, reveal applications in photoluminescence, offering potential use in optoelectronic devices (Sierra & Lahti, 2004).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,4-dibromo-2,5-bis(2-chloroethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2Cl2O2/c11-7-6-10(16-4-2-14)8(12)5-9(7)15-3-1-13/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJLUNFUSYBNGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)OCCCl)Br)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50409963 | |
| Record name | 1,4-dibromo-2,5-bis(2-chloroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
178557-12-5 | |
| Record name | 1,4-dibromo-2,5-bis(2-chloroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



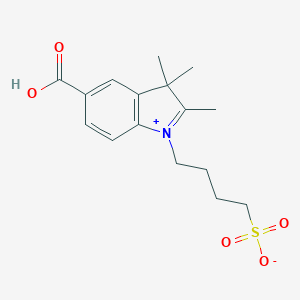
![3-Nitrobenzo[b]furan-5-ol](/img/structure/B135934.png)
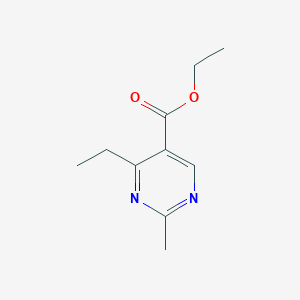


![N2-[4-(Diethylamino)butyl]-6-(3,5-dimethoxyphenyl)-pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B135953.png)
![Thieno[3,2-B]pyridine-2-sulfonic acid [2-oxo-1-(1H-pyrrolo[2,3-C]pyridin-2-ylmethyl)-pyrrolidin-3-YL]-amide](/img/structure/B135955.png)
